molecular formula C16H19N3O4S B5023552 2-methoxy-N-propyl-5-[(2-pyridinylamino)sulfonyl]benzamide

2-methoxy-N-propyl-5-[(2-pyridinylamino)sulfonyl]benzamide

Cat. No. B5023552
M. Wt: 349.4 g/mol
InChI Key: ZZCQZGYWLCSWLX-UHFFFAOYSA-N
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Description

The compound “2-methoxy-N-propyl-5-[(2-pyridinylamino)sulfonyl]benzamide” is an organic compound containing functional groups such as an amide, a sulfonamide, and a methoxy group. These functional groups suggest that the compound could have interesting chemical properties and reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide and sulfonamide linkages. This could involve reactions such as nucleophilic acyl substitution for the amide formation and substitution reactions for the sulfonamide formation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide, sulfonamide, and methoxy groups would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the amide group might undergo hydrolysis under acidic or basic conditions, and the sulfonamide group could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and sulfonamide could enhance its solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity in more detail, and investigating its safety profile. This could involve both experimental studies and computational modeling .

properties

IUPAC Name

2-methoxy-N-propyl-5-(pyridin-2-ylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-9-18-16(20)13-11-12(7-8-14(13)23-2)24(21,22)19-15-6-4-5-10-17-15/h4-8,10-11H,3,9H2,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCQZGYWLCSWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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